molecular formula C9H10N2O3S B2538248 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1090885-01-0

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B2538248
CAS No.: 1090885-01-0
M. Wt: 226.25
InChI Key: KKWOKIJYLMPNMW-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonamide group at the 6th position and a keto group at the 2nd position of the tetrahydroquinoline ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide plays a significant role in biochemical reactions, particularly in the regulation of pyruvate kinase activity . Pyruvate kinase is an enzyme that plays a crucial role in glycolysis, a metabolic pathway that provides energy to cells. The M2 isoform of pyruvate kinase (PKM2) is expressed in tumor cells and has been proposed as a diagnostic marker for a large number of cancers .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on cancer cell metabolism . Cancer cells have altered metabolic regulation to support biosynthesis, and the expression of the M2 isozyme of pyruvate kinase (PKM2) plays an important role in this anabolic metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the M2 isoform of pyruvate kinase (PKM2) . While the exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .

Temporal Effects in Laboratory Settings

It is known that this compound has good Caco-2 permeability, a low efflux ratio (0.84), and high microsomal stability (t 1/2 = 277.2 min in HLM and 117.5 min in MLM) .

Metabolic Pathways

This compound is involved in the glycolytic pathway through its activation of the M2 isoform of pyruvate kinase (PKM2) . This enzyme plays a crucial role in the final step of glycolysis, converting phosphoenolpyruvate to pyruvate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Oxidation to Form the Keto Group: The final step involves the oxidation of the tetrahydroquinoline ring to introduce the keto group at the 2nd position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sulfonyl chlorides, bases like pyridine or triethylamine.

Major Products

    Oxidation: Formation of quinoline derivatives with additional functional groups.

    Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • 6-chloro-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to activate the M2 isoform of pyruvate kinase sets it apart from other quinoline derivatives, making it a valuable compound in cancer research .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWOKIJYLMPNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090885-01-0
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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